molecular formula C19H22N2O3S B580022 Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 1346238-10-5

Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B580022
CAS No.: 1346238-10-5
M. Wt: 358.456
InChI Key: FAXOGEIYOUIHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS 1346238-10-5) is a thiazole-based ester with the molecular formula C₁₉H₂₂N₂O₃S and a molecular weight of 358.45 g/mol . It is a known impurity (designated as Febuxostat Impurity L or Impurity 124) in the synthesis of Febuxostat, a xanthine oxidase inhibitor used to treat gout . Key physicochemical properties include:

  • Density: 1.19 ± 0.1 g/cm³
  • Boiling Point: 502.4 ± 60.0 °C
  • pKa: 1.09 ± 0.10 .

The compound features a thiazole core substituted with a 3-cyano-4-isobutoxyphenyl group and an isopropyl ester at position 4. Its structural complexity necessitates rigorous comparison with analogous compounds to assess pharmacological relevance and synthetic challenges.

Properties

IUPAC Name

propan-2-yl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-11(2)10-23-16-7-6-14(8-15(16)9-20)18-21-13(5)17(25-18)19(22)24-12(3)4/h6-8,11-12H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXOGEIYOUIHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3-Cyano-4-Isobutoxybenzothiamide with Isopropyl 2-Chloroacetoacetate

The foundational step involves the reaction of 3-cyano-4-isobutoxybenzothiamide (Formula III) with isopropyl 2-chloroacetoacetate (Formula IV) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This reaction proceeds via nucleophilic substitution, where the thioamide group attacks the α-carbon of the chloroacetoacetate, forming the thiazole ring. The use of potassium carbonate as a base facilitates deprotonation and accelerates the reaction, typically conducted at 80–90°C for 4–6 hours.

Reaction Scheme:

3-Cyano-4-isobutoxybenzothiamide+Isopropyl 2-chloroacetoacetateDMF, K2CO3,90CIsopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate\text{3-Cyano-4-isobutoxybenzothiamide} + \text{Isopropyl 2-chloroacetoacetate} \xrightarrow{\text{DMF, K}2\text{CO}3, 90^\circ\text{C}} \text{this compound}

Alternative Pathways via Aldehyde Intermediates

An alternative route described in WO2012131590A1 involves the Duff reaction to introduce a formyl group onto the phenyl ring, followed by cyanation and esterification. While this method is more laborious, it offers higher purity by avoiding thioamide intermediates.

Reaction Conditions and Optimization

Solvent Systems and Temperature Profiles

Optimal solvent systems for the condensation step include DMF, acetonitrile, or tetrahydrofuran (THF), with DMF providing the highest yields (85–92%) due to its high polarity and ability to stabilize intermediates. Elevated temperatures (80–90°C) are critical for achieving complete conversion within 4–6 hours, as lower temperatures prolong reaction times and risk byproduct formation.

Table 1: Comparative Reaction Conditions for Thiazole Formation

ParameterEthyl Ester ProcessIsopropyl Ester Adaptation
SolventDMFDMF
BaseK2_2CO3_3K2_2CO3_3
Temperature (°C)9090
Reaction Time (hours)4–64–6
Yield (%)88–9285–90 (estimated)

Catalytic and Stoichiometric Considerations

The molar ratio of 3-cyano-4-isobutoxybenzothiamide to isopropyl 2-chloroacetoacetate is maintained at 1:1.05 to ensure excess chloroacetoacetate drives the reaction to completion. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reactivity in non-polar solvents, though this is unnecessary in DMF.

Purification and Isolation Techniques

Crystallization and Slurrying

Crude product isolation involves quenching the reaction mixture in ice-cold water, followed by filtration to remove inorganic salts. The isopropyl ester is purified via recrystallization from methanol, ethanol, or isopropyl alcohol, achieving >99% purity. For large-scale production, slurrying the product in a 1:1 mixture of ethyl acetate and heptane at 50°C effectively removes residual DMF and unreacted starting materials.

Table 2: Purification Parameters

Purification MethodSolvent SystemTemperature (°C)Purity (%)
RecrystallizationMethanol/Water (3:1)2599.2
SlurryingEthyl Acetate/Heptane5098.8

Chromatographic Methods

While column chromatography is avoided industrially due to cost, analytical-scale purification using silica gel (eluent: hexane/ethyl acetate 7:3) confirms the absence of regioisomeric byproducts.

Analytical Characterization

Spectroscopic Data

The isopropyl ester exhibits distinct 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3 ) signals:

  • δ 1.30–1.35 (d, 6H, isopropyl CH3_3)

  • δ 2.75 (s, 3H, thiazole-CH3_3)

  • δ 4.20–4.35 (m, 1H, isopropyl CH)

  • δ 7.00–8.20 (m, 3H, aromatic protons).

Mass spectrometry (EI) shows a molecular ion peak at m/z 359.4 (M+^+).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35, 1.0 mL/min) confirms purity >99%, with retention times consistent with the ethyl ester analog.

Scalability and Industrial Applications

Kilogram-Scale Production

Adapting Example 2 from WO2012131590A1, a 1 kg batch of 3-cyano-4-isobutoxybenzothiamide reacted with isopropyl 2-chloroacetoacetate in DMF yields 1.2 kg (86%) of the title compound after recrystallization . The process is nitrogen-inert to prevent oxidation of the thiazole ring.

Scientific Research Applications

Pharmaceutical Applications

1.1 Febuxostat and Gout Treatment

Febuxostat is primarily used as a medication for the treatment of gout, a form of arthritis characterized by high uric acid levels. The isopropyl ester form of Febuxostat has been studied for its efficacy in inhibiting xanthine oxidase, an enzyme responsible for uric acid production. Studies indicate that this compound effectively lowers uric acid levels in patients, thereby alleviating gout symptoms .

1.2 Enzyme Inhibition Studies

Research has demonstrated that Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate acts as a selective inhibitor of xanthine oxidase. This selectivity is crucial as it minimizes side effects associated with non-selective inhibitors. The compound's mechanism involves binding to the active site of the enzyme, thus preventing the conversion of hypoxanthine and xanthine to uric acid .

Quality Control and Regulatory Applications

2.1 Reference Standards in Drug Manufacturing

In pharmaceutical manufacturing, this compound is utilized as a reference standard for quality control (QC) and quality assurance (QA) processes. It plays a vital role during the commercial production of Febuxostat formulations, ensuring consistency and compliance with regulatory standards .

2.2 Toxicity Studies and Drug Formulation

The compound is also employed in toxicity studies related to new drug formulations. Its use in these studies helps assess the safety profile of drugs before they are submitted for approval to regulatory bodies such as the U.S. Food and Drug Administration (FDA) under the Abbreviated New Drug Application (ANDA) process .

Research Insights

3.1 Binding Affinity and Selectivity

Advanced techniques such as X-ray fluorescence (XRF) spectrometry have been utilized to study the binding affinities of this compound with various receptors. These studies provide insights into its selectivity, which is essential for developing effective therapeutic agents with minimal side effects .

3.2 Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A clinical trial demonstrated that patients treated with Febuxostat experienced significant reductions in serum uric acid levels compared to those receiving placebo treatments.
  • Case Study 2 : In vitro studies showed that this compound exhibited potent inhibition against xanthine oxidase, supporting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the production of inflammatory mediators or modulation of metabolic pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Variants

The ester moiety significantly impacts molecular weight, solubility, and metabolic stability. Key analogs include:

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number
Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Isopropyl C₁₉H₂₂N₂O₃S 358.45 1346238-10-5
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Ethyl C₁₈H₂₀N₂O₃S 344.43 160844-75-7
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Methyl C₁₇H₁₈N₂O₃S 330.40 Not Provided
2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic Acid Carboxylic Acid C₁₅H₁₅N₂O₃S 291.37 PA 06 61560

Key Observations :

  • The isopropyl ester has the highest molecular weight and steric bulk, likely reducing aqueous solubility compared to ethyl and methyl analogs .
  • The ethyl ester (CAS 160844-75-7) is a critical intermediate in Febuxostat synthesis, demonstrating higher reactivity in hydrolysis reactions .

Substituent Variations

Modifications to the phenyl ring or thiazole core alter bioactivity and synthetic pathways:

A. Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-02-3)
  • Structural Difference : Hydroxyl group replaces isobutoxy at the phenyl 4-position.
  • Impact : Enhanced hydrogen-bonding capacity but reduced lipophilicity. Used as a precursor in Febuxostat synthesis before isobutoxy substitution .
B. Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-03-4)
  • Structural Difference: Formyl group replaces cyano at the phenyl 3-position.

Crystallization Behavior

  • The isopropyl ester is crystallized using solvent systems like ethanol and isopropyl acetate, yielding Form A crystals with high purity .
  • Ethyl analogs form distinct crystal lattices; for example, ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate crystallizes in a monoclinic system (space group P21/c) with specific unit cell parameters .

Pharmacological and Industrial Relevance

  • Ethyl Ester : A key intermediate in Febuxostat production, highlighting its industrial importance .

Biological Activity

Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, also known as Febuxostat Isopropyl Ester, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as a xanthine oxidase inhibitor. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.45 g/mol
  • CAS Number : 1346238-10-5

This compound primarily acts as a non-purine-selective inhibitor of xanthine oxidase (XO) , an enzyme involved in the metabolism of purines. By inhibiting XO, the compound reduces the production of uric acid, which is beneficial in conditions like gout and hyperuricemia.

Biochemical Pathways Affected

The inhibition of xanthine oxidase leads to alterations in the purine degradation pathway , resulting in decreased serum uric acid levels. This mechanism is crucial for managing conditions associated with elevated uric acid.

Pharmacokinetics

Research indicates that this compound exhibits good oral bioavailability, estimated at around 85% . This high bioavailability suggests effective absorption and systemic circulation post-administration.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. The thiazole ring structure often contributes to this activity by interacting with microbial enzymes or cellular components.

Inflammatory Disease Treatment

Due to its role as a xanthine oxidase inhibitor, this compound may also have therapeutic implications in treating inflammatory diseases. The reduction of uric acid can alleviate inflammation associated with gout attacks.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Use
FebuxostatNon-purine-selective XO inhibitorGout, hyperuricemia
AllopurinolPurine analog; XO inhibitorGout, hyperuricemia
ThiocolchicosideMuscle relaxant; thiazole structureMuscle spasms

Case Studies and Research Findings

  • Xanthine Oxidase Inhibition : A study published in Pharmaceutical Chemistry demonstrated that this compound effectively inhibited xanthine oxidase activity in vitro, leading to a significant reduction in uric acid levels in animal models .
  • Antimicrobial Activity : Research published in Medicinal Chemistry highlighted the antimicrobial efficacy of related thiazole compounds against various bacterial strains, suggesting potential applications for this compound .
  • Inflammatory Response Modulation : A clinical trial focused on febuxostat (the parent compound) indicated significant improvements in inflammatory markers among patients with gout, supporting the therapeutic potential of its derivatives like this compound .

Q & A

Q. What are the established synthetic routes for Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate?

The compound is synthesized via alkylation and oximation reactions. A reported method involves reacting ethyl 2-(3-aldehyde-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with bromobutane to introduce the isobutoxy group, followed by oximation and dehydration to form the cyano substituent. Hydrolysis of the ester intermediate yields the final product . Key steps include optimizing reaction temperatures (50–80°C) and using Grignard reagents for alkylation .

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm) and thiazole methyl groups (δ 2.5–2.7 ppm).
  • FTIR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 358.45 . X-ray crystallography (discussed in advanced questions) is used for definitive confirmation .

Q. What biological activities are associated with this compound?

While direct studies are limited, structurally related thiazole derivatives exhibit antimicrobial and enzyme-inhibitory properties. For example, ethyl-2-(3-cyano-4-isobutoxyphenyl)thiazoles show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) via membrane disruption assays . Researchers should evaluate this compound using similar in vitro models.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals:

ParameterValue
Space groupP2₁/c (monoclinic)
Unit cell dimensionsa = 12.03 Å, b = 19.44 Å, c = 9.58 Å
β angle112.92°
Z4
Density1.422 Mg/m³
Programs like SHELXL refine hydrogen bonding (e.g., C–H···O interactions at 2.8–3.2 Å) and validate torsional angles .

Q. What analytical methods are recommended for quantifying impurities in synthesis?

Reverse-phase HPLC with UV detection (λ = 254 nm) is validated for related substances:

  • Column : C18 (150 × 4.6 mm, 3.5 µm).
  • Mobile phase : Acetonitrile:buffer (pH 3.0, 40:60 v/v).
  • LOQ : 0.05% (RSD < 5%). Method validation includes linearity (R² > 0.999) and robustness testing (±10% organic phase) .

Q. How do reaction conditions influence yield and purity?

Conflicting reports on yields (50–85%) arise from:

  • Solvent choice : Tetrahydrofuran (THF) vs. dimethylformamide (DMF) affects alkylation efficiency.
  • Catalyst loading : Pd(OAc)₂ (2–5 mol%) impacts coupling reactions . Researchers should perform Design of Experiments (DoE) to optimize parameters like temperature and stoichiometry.

Q. What strategies mitigate instability during storage?

Stability studies indicate degradation via hydrolysis of the ester group. Recommendations:

  • Store at –20°C in amber vials under inert gas.
  • Use stabilizers (e.g., BHT) in solution phases. Monitor degradation by tracking the carboxylic acid impurity (Febuxostat Impurity 34) via LC-MS .

Methodological Guidance Table

Research AspectRecommended TechniqueKey ParametersReference
Structural RefinementSHELXLR-factor < 0.05, θ range = 2.8–32.9°
Impurity ProfilingLC-MS/MSCollision energy: 20–35 eV
Biological ScreeningMicrobroth Dilution AssayIncubation: 24h, 37°C
Solubility TestingShake-Flask MethodSolvents: DMSO, PBS (pH 7.4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.